2-Oxo-3-ethyl-4-butanolide
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Overview
Description
2-Oxo-3-ethyl-4-butanolide, also known as 4-ethyloxolane-2,3-dione, is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . It is a clear, colorless to pale yellow oily liquid with a faint sweet aromatic aroma . This compound is practically insoluble in water but soluble in ethanol .
Preparation Methods
The synthesis of 2-Oxo-3-ethyl-4-butanolide can be achieved through various synthetic routes. One common method involves the cyclization of ethyl acetoacetate with ethyl oxalate under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Oxo-3-ethyl-4-butanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-Oxo-3-ethyl-4-butanolide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 2-Oxo-3-ethyl-4-butanolide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
2-Oxo-3-ethyl-4-butanolide can be compared with other similar compounds, such as 2-Oxo-3-methyl-4-butanolide and 2-Oxo-3-propyl-4-butanolide . These compounds share a similar oxolane-2,3-dione structure but differ in the length and nature of the alkyl substituent at the 3-position.
2-Oxo-3-methyl-4-butanolide: This compound has a methyl group at the 3-position, making it slightly less bulky than this compound.
2-Oxo-3-propyl-4-butanolide: This compound has a propyl group at the 3-position, making it more bulky than this compound.
The uniqueness of this compound lies in its specific balance of reactivity and steric hindrance, which can influence its chemical behavior and applications .
Properties
CAS No. |
923291-29-6 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-ethyloxolane-2,3-dione |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-9-6(8)5(4)7/h4H,2-3H2,1H3 |
InChI Key |
PSCSASSBTXTFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=O)C1=O |
physical_description |
Clear colourless to pale yellow, oily liquid; Faint sweet non-descript aromatic aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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